SCH-202676 hydrobromide - 70375-43-8

SCH-202676 hydrobromide

Catalog Number: EVT-282336
CAS Number: 70375-43-8
Molecular Formula: C15H14BrN3S
Molecular Weight: 348.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SCH-202676 hydrobromide (N-(2,3-diphenyl[1,2,4]thiadiazole-5(2H)-ylidene) methanamine hydrobromide) is a synthetic compound investigated for its interactions with various G protein-coupled receptors (GPCRs). [, , , ] It is classified as an allosteric modulator, meaning it binds to a site on the receptor distinct from the endogenous ligand binding site, thereby altering receptor conformation and function. [, , ] SCH-202676 hydrobromide has served as a valuable tool in scientific research to explore GPCR pharmacology and signaling pathways. [, , , ]

Molecular Structure Analysis

While the provided abstracts confirm the chemical structure of SCH-202676 hydrobromide as N-(2,3-diphenyl[1,2,4]thiadiazole-5(2H)-ylidene) methanamine hydrobromide, specific details regarding its molecular structure analysis, such as bond lengths, angles, and conformations, were not found. [, , ]

Mechanism of Action

SCH-202676 hydrobromide exhibits a complex and receptor-dependent mechanism of action. It has been shown to modulate both agonist and antagonist binding to various GPCRs, including muscarinic, adrenergic, serotonergic, dopaminergic, adenosine, and metabotropic glutamate receptors. [, , ] This modulation can manifest as inhibition or enhancement of ligand binding and subsequent signaling. [, , ]

Research suggests that SCH-202676 hydrobromide's interaction with GPCRs might involve both extracellular and intracellular binding sites, potentially explaining the observed variations in its effects depending on the experimental model (intact cells vs. membrane preparations). [] Furthermore, studies point towards the involvement of sulfhydryl groups, possibly cysteine residues within the receptor, in the mechanism of action. [, ] This interaction could involve modification of these residues, leading to altered receptor conformation and function. [, ]

Applications

A. Investigating G Protein-Coupled Receptor Pharmacology:

  • Characterizing allosteric modulation: SCH-202676 hydrobromide has been instrumental in studying the allosteric modulation of various GPCRs, including adenosine receptors (A1, A2A, A3), muscarinic acetylcholine receptors (M1), and dopamine receptors (D1, D2). [, , , , , ] Researchers have used it to investigate the binding characteristics, functional consequences, and potential therapeutic implications of allosteric modulation. [, , , , , ]
  • Differentiating receptor subtypes: The distinct effects of SCH-202676 hydrobromide on different GPCR subtypes have enabled researchers to differentiate their pharmacological profiles and signaling pathways. [, , ] For instance, it has been used to distinguish between the D1 and D2 dopamine receptor subtypes in behavioral and electrophysiological studies. [, ]

B. Exploring Physiological Processes:

  • Understanding dopamine signaling in myopia: Studies in chicks have explored the role of dopamine in myopia development using SCH-202676 hydrobromide in conjunction with other dopaminergic agents. [] This research suggests that SCH-202676 hydrobromide can help elucidate the complex interplay of dopamine signaling pathways in ocular development. []
  • Investigating purinergic signaling in skeletal muscle: Research has demonstrated the ability of SCH-202676 hydrobromide to inhibit ATP-induced force recovery and Na+-K+ pump activity in depolarized skeletal muscles. [] This finding highlights its utility in studying the role of purinergic signaling in muscle physiology. []

C. Investigating Disease Models:

  • Studying stroke recovery mechanisms: SCH-202676 hydrobromide has been used to investigate the role of dopamine receptors in stroke recovery. [] Studies suggest that D1 receptor blockade with SCH-202676 hydrobromide does not affect the recovery of motor function after stroke in mice. []

D. Identifying Novel Therapeutic Targets:

  • Developing allosteric modulators: The unique pharmacological profile of SCH-202676 hydrobromide has sparked interest in developing more selective and potent allosteric modulators for various GPCRs. [, , ] These efforts aim to exploit the potential therapeutic benefits of allosteric modulation for treating various diseases. [, , ]

N-(2,3-diphenyl[1,2,4]thiadiazole-5(2H)-ylidene)methanamine (SCH-202676)

2,3-diphenyl-5-N-methylimino-2H-[1,2,4]-thiadiazole

    Compound Description: This compound is another name for SCH-202676, emphasizing specific structural elements within the molecule. []

LUF5792

  • Relevance: LUF5792 belongs to the 2,3,5-substituted [, , ]thiadiazole analogs, which share structural similarities with the core structure of SCH-202676 hydrobromide.

LUF5794

  • Relevance: LUF5794 is grouped within the 2,3,5-substituted [, , ]thiadiazole analogs, sharing structural similarities with the core of SCH-202676 hydrobromide.

LUF5789 (8e)

    Compound Description: Belonging to the 2,3,5-substituted [, , ]thiadiazole analogs of SCH-202676, LUF5789 acts as an allosteric inhibitor of agonist binding with potentially ambiguous effects on antagonist binding. [] Like its counterparts, it exhibits the ability to displace the binding of the radiolabeled agonist [(3)H]CCPA to human A(1) adenosine receptors. [] Conversely, its effects on the binding of [(3)H]DPCPX, a radiolabeled antagonist for this receptor subtype, are noted to be modest and variable. []

    Relevance: LUF5789 is part of the 2,3,5-substituted [, , ]thiadiazole analogs, sharing a structural resemblance with the core structure of SCH-202676 hydrobromide.

LUF5855 (7g)

    Compound Description: This compound, identified as a 2,3,5-substituted [, , ]-thiadiazole analog of SCH-202676, demonstrates the ability to significantly inhibit [(3)H]CCPA (2-chloro-N(6)- cyclopentyladenosine) agonist binding to human A(1) adenosine receptors at a concentration of 1 μM. [] Additionally, it enhances [(3)H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) antagonist binding at the same concentration. [] Further investigation suggests that LUF5855, similar to SCH-202676, might interact with the receptor in a non-stoichiometric manner, potentially undergoing transformation into its corresponding thiourea upon incubation. []

    Relevance: LUF5855 is a 2,3,5-substituted [, , ]-thiadiazole analog of SCH-202676, signifying a close structural relationship to SCH-202676 hydrobromide.

LUF-5484

    Compound Description: LUF-5484 stands out as an adenosine A1 receptor enhancer that operates through a distinct mechanism compared to SCH-202676. [] In radioligand binding assays, LUF-5484 notably affects the dissociation rate of the agonist, [3H] CCPA, from CHO-A1 membranes. [] Functionally, this translates to an enhancement of R-PIA potency in a manner consistent with a simple allosteric receptor model. [] Unlike SCH-202676, the effects of LUF-5484 remain unaffected by the presence of the disulfide reducing agent dithiothreitol. [] This difference in reactivity suggests that LUF-5484 might not rely on cysteine residues for its interaction with the receptor's allosteric site. []

    Relevance: Although LUF-5484 and SCH-202676 hydrobromide share the classification of allosteric modulators of adenosine A1 receptors, their mechanisms of action differ, as evidenced by their contrasting responses to dithiothreitol. [] This suggests distinct binding sites and interactions with the receptor despite their shared target.

Properties

CAS Number

70375-43-8

Product Name

SCH-202676 hydrobromide

IUPAC Name

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide

Molecular Formula

C15H14BrN3S

Molecular Weight

348.26

InChI

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H

InChI Key

YJYGOWVFDGULLL-YFKNTREVSA-N

SMILES

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br

Solubility

Soluble in DMSO

Synonyms

SCH-202676 HBr; SCH 202676 HBr; SCH202676 HBr; SCH-202676 Hydrobromide; SCH 202676 Hydrobromide; SCH202676 Hydrobromide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.